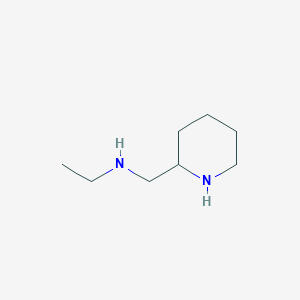

N-(Piperidin-2-ylmethyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

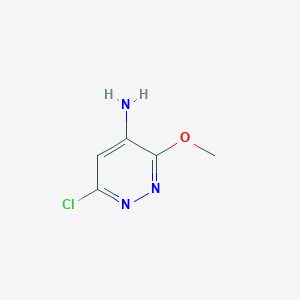

“N-(Piperidin-2-ylmethyl)ethanamine” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

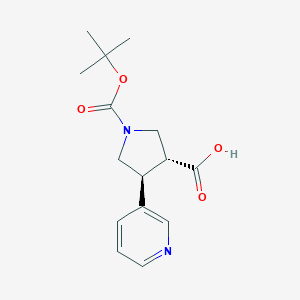

The molecular structure of “N-(Piperidin-2-ylmethyl)ethanamine” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 .Chemical Reactions Analysis

Piperidines undergo a variety of chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

The molecular weight of “N-(Piperidin-2-ylmethyl)ethanamine” is 170.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 .科学的研究の応用

Synthesis of Piperidine Derivatives

N-(Piperidin-2-ylmethyl)ethanamine: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Applications

The piperidine moiety of N-(Piperidin-2-ylmethyl)ethanamine is significant in the discovery and biological evaluation of potential drugs. Piperidine derivatives exhibit a wide range of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .

Anticancer Research

In anticancer research, piperidine derivatives, including those synthesized from N-(Piperidin-2-ylmethyl)ethanamine, have shown promise. They exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo .

Antimicrobial and Antifungal Agents

The structural flexibility of N-(Piperidin-2-ylmethyl)ethanamine allows for the development of antimicrobial and antifungal agents. Its derivatives can be tailored to target specific microbial and fungal strains, enhancing the efficacy of treatments .

Neurological Disorders

Piperidine derivatives from N-(Piperidin-2-ylmethyl)ethanamine are explored for their potential in treating neurological disorders. Their impact on neurochemical pathways makes them candidates for anti-Alzheimer’s and antipsychotic medications .

Analgesic and Anti-inflammatory Applications

The compound’s derivatives are also being studied for their analgesic and anti-inflammatory properties. They could lead to the development of new pain relievers and anti-inflammatory drugs that are more effective and have fewer side effects .

Chemical Sensing and Detection

N-(Piperidin-2-ylmethyl)ethanamine derivatives can be used in chemical sensors due to their ability to bind selectively to specific analytes. This application is particularly useful in environmental monitoring and diagnostics .

Material Science

In material science, the derivatives of N-(Piperidin-2-ylmethyl)ethanamine can contribute to the development of novel materials with unique properties, such as enhanced durability or electrical conductivity .

作用機序

将来の方向性

Piperidines and their derivatives continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .

特性

IUPAC Name |

N-(piperidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVNBQRMGFOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474940 |

Source

|

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-2-ylmethyl)ethanamine | |

CAS RN |

120990-88-7 |

Source

|

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)